(R)-(-)-2-Phenylbutyric acid

Description

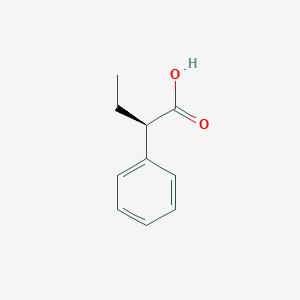

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354863 | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-79-4 | |

| Record name | (-)-2-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-2-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-ethyl-, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1238B41M1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-2-Phenylbutyric Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chiral Intermediate

This technical guide provides a comprehensive overview of (R)-(-)-2-Phenylbutyric acid, a chiral building block of significant interest in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document consolidates key technical data, outlines experimental methodologies, and presents logical workflows pertinent to its application.

Core Compound Data

This compound, a derivative of butyric acid with a phenyl substituent at the second carbon, is primarily utilized for its specific stereochemistry in the synthesis of more complex active pharmaceutical ingredients (APIs).

| Identifier | Value |

| CAS Number | 938-79-4 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Physicochemical Properties | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 270-272 °C |

| Density | 1.055 g/mL at 25 °C |

| Refractive Index | 1.5135 - 1.5165 |

| Optical Rotation | [α]20/D ~ -95° to -100° (c=5 in Toluene) |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a chiral precursor. The primary methods for obtaining the desired enantiomer involve the resolution of a racemic mixture of 2-phenylbutyric acid or through stereoselective synthesis.

Experimental Protocols

1. Chiral Resolution of Racemic 2-Phenylbutyric Acid:

A common method for separating the enantiomers of 2-phenylbutyric acid is through classical resolution using a chiral resolving agent. This process involves the formation of diastereomeric salts with differing solubilities, allowing for their separation by crystallization.

-

General Procedure:

-

A racemic mixture of 2-phenylbutyric acid is dissolved in a suitable solvent.

-

An equimolar amount of a chiral amine, such as (-)-2-phenethylamine or a derivative of an amino acid like phenylglycine, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

-

The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

The crystals are collected by filtration.

-

The purified diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched this compound.

-

The final product is isolated through extraction and purified.

-

2. Enantioselective Enzymatic Hydrolysis:

Enzymatic methods offer a highly selective route to one enantiomer. For instance, lipases can be used to selectively catalyze the hydrolysis of a racemic ester of 2-phenylbutyric acid, yielding one enantiomer as the acid while the other remains as the ester.

-

General Procedure:

-

A racemic ester of 2-phenylbutyric acid (e.g., the hexyl ester) is suspended in a buffered aqueous solution.

-

A specific lipase, such as from Candida antarctica, is added to the mixture.

-

The reaction is stirred at a controlled temperature and pH.

-

The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC).

-

Once the desired conversion is achieved, the mixture is acidified.

-

The product, this compound, is extracted from the aqueous phase using an organic solvent.

-

The solvent is removed to yield the enantiomerically pure acid.

-

3. Enantioselective Analysis by HPLC:

To determine the enantiomeric purity of this compound, a chiral HPLC method is employed.

-

Methodology:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H), is typically used.

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol is commonly used. The exact ratio is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.

-

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of various pharmaceuticals. Its specific stereochemistry is crucial for the biological activity of the final drug product.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: This class of drugs is widely used to treat hypertension and heart failure. The efficacy of many ACE inhibitors is dependent on the specific stereochemistry of their side chains, which can be derived from this compound.

-

Indobufen: The (S)-enantiomer of indobufen exhibits more potent antithrombotic activity than the (R)-enantiomer. The synthesis of (S)-indobufen utilizes (S)-2-phenylbutyric acid, which can be obtained through the resolution of the racemic mixture, where this compound is the other enantiomer.

Biological Activity

While the primary value of this compound in drug development is as a chiral intermediate, some studies have investigated the biological properties of phenylbutyric acid derivatives. It is important to distinguish the specific enantiomer, this compound, from its racemate and its isomer, 4-phenylbutyric acid, as their biological activities can differ significantly. Research on 4-phenylbutyric acid has shown it to be a histone deacetylase (HDAC) inhibitor and a chemical chaperone that can modulate endoplasmic reticulum (ER) stress. However, there is limited specific data on the biological activity and the direct signaling pathways modulated by this compound itself.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Caption: General Workflow for Synthesis and Analysis.

Caption: From Precursor to Pharmaceutical Application.

Solubility Profile of (R)-(-)-2-Phenylbutyric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (R)-(-)-2-Phenylbutyric acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information. Furthermore, a detailed experimental protocol for the accurate determination of solubility using the gravimetric method is provided to enable researchers to generate precise data for their specific applications.

Core Concepts in Solubility

This compound is a chiral carboxylic acid with a molecular structure that dictates its solubility behavior. The presence of the polar carboxylic acid group allows for hydrogen bonding with polar solvents, while the non-polar phenyl group and ethyl chain contribute to its solubility in less polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors. It is important to note that for chiral molecules like this compound, the solubility of a single enantiomer in an achiral solvent is identical to that of its corresponding enantiomer and the racemic mixture.

Solubility Data

The following table summarizes the available solubility data for 2-Phenylbutyric acid. It is important to note the general and often qualitative nature of the reported values.

| Solvent | Formula | Solubility Description | Reported Value | Source |

| Ethanol | C₂H₅OH | Moderate to Soluble | - | [1][2] |

| Acetone | C₃H₆O | Moderate to Soluble | - | [1] |

| Diethyl Ether | (C₂H₅)₂O | More Soluble | - | [2] |

| Chloroform | CHCl₃ | Slightly Soluble | - | [3] |

| Toluene | C₇H₈ | Slightly Soluble | - | [3] |

| Water | H₂O | Poorly Soluble / Slightly Soluble | 1.39 g/L (Predicted) | [4] |

| Not Specified | - | - | 417 mg/mL | [4] |

Note: The quantitative value of 417 mg/mL from the Human Metabolome Database lacks a specified solvent and should be interpreted with caution. The water solubility value is a computational prediction.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

To obtain precise and reliable solubility data for this compound in a specific organic solvent, the following gravimetric method is recommended. This method relies on the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (solvent-compatible, appropriate pore size, e.g., 0.45 µm)

-

Pre-weighed, solvent-resistant weighing dishes (e.g., aluminum)

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure saturation.[5]

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment and agitate the mixture using a magnetic stirrer or shaker bath.[6]

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed weighing dish to remove any undissolved solid particles.[5]

-

-

Solvent Evaporation and Weighing:

-

Place the weighing dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator for heat-sensitive compounds or high-boiling point solvents.

-

Continue the drying process until a constant weight of the solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the weighing dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty weighing dish from the final mass of the dish with the dried solute.

-

Solubility can be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solute by the volume of the solvent withdrawn.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 90-27-7: 2-Phenylbutyric acid | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Human Metabolome Database: Showing metabocard for 2-Phenylbutyric acid (HMDB0000329) [hmdb.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-2-Phenylbutyric Acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (R)-(-)-2-Phenylbutyric acid. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules. This document presents quantitative spectral data in structured tables, details experimental protocols, and includes a workflow for NMR-based structure elucidation.

Introduction

This compound is a chiral carboxylic acid. As with many chiral compounds, the precise characterization of its stereochemistry and purity is critical in various fields, particularly in drug development and metabolomics. NMR spectroscopy is a powerful analytical technique for the structural determination of organic molecules. This guide focuses on the ¹H and ¹³C NMR spectra, which provide detailed information about the molecular structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. The following table summarizes the ¹H NMR chemical shifts for 2-Phenylbutyric acid in different deuterated solvents. While the data may have been acquired for the racemic mixture, the chemical shifts are identical for the (R)- and (S)-enantiomers.

| Proton Assignment | Chemical Shift (δ) in CCl₄ (ppm) [1] | Chemical Shift (δ) in H₂O at pH 5.0 (ppm) [2] | Multiplicity | Integration |

| H-7 (Phenyl) | ~7.2 | 7.37, 7.30, 7.28 | m | 5H |

| H-2 (Methine) | - | 3.41 | t | 1H |

| H-3 (Methylene) | - | 1.97, 1.73 | m | 2H |

| H-4 (Methyl) | - | 0.88 | t | 3H |

| COOH | - | - | s (broad) | 1H |

Note: Specific chemical shift values from SpectraBase for CCl₄ were not available, but a typical aromatic region is cited. The data from PubChem in water provides more detailed shifts.[1][2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon skeleton of a molecule. The following table summarizes the ¹³C NMR chemical shifts for 2-Phenylbutyric acid.

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Carboxylic Acid) | ~180 |

| C-q (Aromatic) | ~140 |

| C-H (Aromatic) | ~128.5, ~127.5, ~126.5 |

| C-2 (Methine) | ~53 |

| C-3 (Methylene) | ~26 |

| C-4 (Methyl) | ~12 |

Note: The exact chemical shift values can vary slightly depending on the specific experimental conditions. The values presented are approximate based on typical ranges for similar functional groups.

Experimental Protocols

While specific, detailed experimental protocols for the cited spectra are not publicly available, a general procedure for obtaining ¹H and ¹³C NMR spectra of a small organic acid like this compound is outlined below. This protocol is based on standard laboratory practices.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or water-d₂ (D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

NMR Data Acquisition:

-

Spectrometer Setup: The analysis is performed using a high-resolution NMR spectrometer (e.g., 300, 400, 500, or 600 MHz).

-

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an unknown organic compound using NMR spectroscopy. This process integrates data from various NMR experiments to piece together the molecular structure.

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

Signaling Pathways

In the context of NMR spectroscopy, "signaling pathways" are not directly applicable in the biological sense. The process involves the excitation of atomic nuclei by radiofrequency pulses and the detection of the resulting signals as they relax. This process is governed by the principles of nuclear magnetic resonance and does not involve a signaling cascade in the way a cell biologist would define it. The workflow diagram provided above serves as a more appropriate representation of the logical process involved in NMR-based structural analysis.

References

FT-IR and mass spectrometry analysis of (R)-(-)-2-Phenylbutyric acid

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of (R)-(-)-2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of this compound. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes visualizations of experimental workflows and molecular fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[1] The principle is based on the concept that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted to produce a spectrum.

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of this compound, which is a solid at room temperature, typically involves the use of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Before analyzing the sample, a background spectrum is collected with no sample on the ATR crystal. This is done to subtract any absorbance from the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself.[2]

-

Sample Preparation: A small amount of crystalline this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Sample Analysis: The pressure clamp is engaged to ensure firm contact between the sample and the crystal. The sample is then scanned over a typical wavenumber range of 4000 to 400 cm⁻¹.[1] Multiple scans (e.g., 32 or 64) are often co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Cleaning: After the analysis, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[3]

FT-IR Data Presentation

The FT-IR spectrum of 2-Phenylbutyric acid will exhibit characteristic absorption bands corresponding to its functional groups. The most significant of these are associated with the carboxylic acid moiety and the phenyl group.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 | Broad, Strong | This very broad peak is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[4][5][6] |

| Aromatic/Aliphatic C-H | Stretching | 3100 - 3000 / 3000 - 2850 | Medium, Sharp | Peaks for aromatic C-H are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. |

| Carbonyl C=O | Stretching | 1760 - 1690 | Strong, Sharp | The exact position depends on dimerization through hydrogen bonding; for dimers, it is typically around 1710 cm⁻¹.[6] |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak | A series of peaks indicating the presence of the phenyl ring. |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 | Medium | |

| Carboxylic Acid O-H | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad | The 1440-1395 cm⁻¹ band can be difficult to distinguish from C-H bending bands.[4] |

Visualization of FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Mass Spectrometry

A common method for the analysis of a relatively volatile organic compound like 2-Phenylbutyric acid is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ion Source: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[9] For improved volatilization and to prevent issues in the GC column, the carboxylic acid may be derivatized, for instance, by converting it to its trimethylsilyl (TMS) ester.[10][11]

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC. The high temperature of the injection port (e.g., 250 °C) vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), which knocks off an electron to form a positively charged molecular ion (M⁺•).[9][12]

-

Fragmentation: The high energy of EI often causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals or molecules.[12]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Mass Spectrometry Data Presentation

The mass spectrum of 2-Phenylbutyric acid (Molecular Weight: 164.20 g/mol ) will show a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of 2-Phenylbutyric Acid

| m/z | Proposed Ion Structure/Identity | Notes |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•). Its intensity may be low due to fragmentation. |

| 119 | [M - COOH]⁺ | Loss of the carboxyl group (a mass of 45 Da). This is a common fragmentation for carboxylic acids.[13] |

| 91 | [C₇H₇]⁺ | Tropylium ion. A very common and stable fragment in the mass spectra of compounds containing a benzyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of the side chain. |

Note: The fragmentation pattern is for the underivatized molecule. Derivatization (e.g., with TMS) will lead to a different fragmentation pattern based on the new molecular weight and structure.[10]

Visualization of Mass Spectrometry Workflow and Fragmentation

Caption: General workflow for GC-MS analysis.

Caption: A primary fragmentation pathway for 2-Phenylbutyric acid.

Chiral Analysis Considerations

It is critical to note that standard FT-IR and MS techniques cannot differentiate between the (R) and (S) enantiomers of 2-Phenylbutyric acid as they have identical infrared spectra and mass fragmentation patterns. To perform chiral analysis and determine enantiomeric purity, specialized techniques are required. A common approach is the use of chiral chromatography (either GC or HPLC) coupled with mass spectrometry (LC-MS or GC-MS).[14][15] This involves using a chiral stationary phase in the chromatography column that interacts differently with each enantiomer, leading to their separation before they enter the mass spectrometer for detection.

References

- 1. echemi.com [echemi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. tutorchase.com [tutorchase.com]

- 6. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenylbutyric acid, TMS derivative [webbook.nist.gov]

- 11. 2-Phenylbutyric acid, TMS derivative [webbook.nist.gov]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Optical and Specific Rotation of (R)-(-)-2-Phenylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical and specific rotation of (R)-(-)-2-Phenylbutyric acid, a chiral carboxylic acid of interest in various chemical and pharmaceutical research areas. This document details the fundamental principles of polarimetry, presents available quantitative data, and offers a detailed experimental protocol for the measurement of its optical activity.

Introduction to Optical Activity and Chirality

Optical activity is a unique property of chiral molecules, which are molecules that are non-superimposable on their mirror images. These mirror images are known as enantiomers. This compound is a chiral molecule due to the presence of a stereocenter at the second carbon of the butyric acid chain, which is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group, and a phenyl group.

When plane-polarized light passes through a solution containing a chiral molecule, the plane of the light is rotated. This phenomenon is known as optical rotation. The direction and magnitude of this rotation are characteristic of the specific enantiomer and are measured using an instrument called a polarimeter. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions. The designation (-) in this compound indicates that it is levorotatory, meaning it rotates the plane of polarized light counter-clockwise.

Quantitative Data: Specific Rotation

The specific rotation ([α]) is a standardized measure of the optical rotation of a chiral compound. It is an intrinsic property of a molecule and is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.

The specific rotation of this compound has been reported under specific conditions. The available data is summarized in the table below.

| Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |

| -92° to -98° | 20 | D-line (589) | 4 g/100mL | Toluene |

Experimental Protocol for Determining Optical Rotation

The following is a detailed methodology for measuring the optical and specific rotation of a solid chiral carboxylic acid, such as this compound.

Materials and Equipment

-

This compound (solid)

-

High-purity solvent (e.g., Toluene)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Beaker and spatula

-

Pasteur pipette or dropper

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Thermometer

Procedure

-

Solution Preparation:

-

Accurately weigh a specific amount of this compound using an analytical balance. For example, to prepare a 4 g/100mL solution in a 10 mL volumetric flask, weigh out 0.400 g of the solid.

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of the chosen solvent (e.g., Toluene) to the flask to dissolve the solid. Swirl the flask gently to aid dissolution.

-

Once the solid is completely dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Polarimeter Calibration and Measurement:

-

Turn on the polarimeter and allow the light source to stabilize.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent. This is the "blank" reading. The reading should be zeroed with the blank in place.

-

Empty the cell and rinse it with a small amount of the prepared solution of this compound.

-

Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

Record the observed rotation (α) displayed by the instrument. It is good practice to take multiple readings and average them to ensure accuracy.

-

Record the temperature of the solution.

-

-

Calculation of Specific Rotation:

-

Using the observed rotation (α), the concentration (c), and the path length of the cell (l), calculate the specific rotation ([α]) using the formula mentioned in Section 2.

-

Visualizations

The following diagrams illustrate the experimental workflow for polarimetry and the conceptual relationship between observed and specific rotation.

Caption: Experimental workflow for determining the specific rotation of a solid chiral compound.

Caption: Relationship between experimental parameters and optical rotation values.

Conclusion

This technical guide has provided a detailed overview of the optical and specific rotation of this compound. The key chiroptical property, its specific rotation in toluene, has been presented, along with a comprehensive experimental protocol for its determination. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental concepts of polarimetry. For researchers and professionals in drug development, a thorough understanding and accurate measurement of the optical rotation of chiral molecules like this compound are crucial for enantiomeric purity assessment and quality control. Further research to determine the specific rotation of this compound in a wider range of solvents would be beneficial for the scientific community.

The Biological Versatility of 2-Phenylbutyric Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutyric acid, a derivative of the short-chain fatty acid butyric acid, and its analogues have emerged as a compelling class of compounds with a broad spectrum of biological activities. While structurally similar to the well-studied 4-phenylbutyric acid (PBA), a clinically used histone deacetylase (HDAC) inhibitor and chemical chaperone, 2-phenylbutyric acid and its derivatives possess a distinct pharmacological profile that warrants dedicated investigation. This technical guide provides a comprehensive overview of the known biological activities of 2-phenylbutyric acid and its derivatives, with a focus on their potential as anti-inflammatory, analgesic, and anticancer agents. This document details experimental methodologies for assessing these activities, summarizes available quantitative data, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

2-Phenylbutyric acid is a carboxylic acid featuring a phenyl group at the alpha-position of a butyric acid scaffold. This structural motif has garnered interest in medicinal chemistry due to its potential to interact with various biological targets. While much of the research focus has been on its isomer, 4-phenylbutyric acid (PBA), for its role in treating urea cycle disorders and its activity as an HDAC inhibitor, emerging evidence suggests that 2-phenylbutyric acid and its derivatives hold unique therapeutic potential.[1] These compounds have been investigated for a range of applications, including as anti-inflammatory, analgesic, and antihyperlipidemic agents.[2] The chirality of 2-phenylbutyric acid, with its stereocenter at the C2 position, adds another layer of complexity and opportunity for stereospecific drug design, as different enantiomers may exhibit distinct biological activities.

This guide aims to consolidate the current understanding of the biological activities of 2-phenylbutyric acid and its derivatives, providing a foundational resource for researchers in the field.

Biological Activities and Therapeutic Potential

The biological activities of 2-phenylbutyric acid and its derivatives are diverse, with potential applications in several therapeutic areas. The following sections summarize the key findings in anti-inflammatory, analgesic, and anticancer research.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-phenylbutyric acid have shown promise as potent anti-inflammatory and analgesic agents. A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues, which are complex derivatives of 2-phenylbutyric acid, demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes.[3][4] Specifically, compounds FM4 , FM10 , and FM12 were identified as potent inhibitors of both COX-1 and COX-2.[3][4]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 2-Phenylbutyric Acid Derivatives [3][4]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| FM4 | Dominant Inhibition | 0.74 |

| FM10 | Dominant Inhibition | 0.69 |

| FM12 | Dominant Inhibition | 0.18 |

These findings suggest that derivatives of 2-phenylbutyric acid could be developed as a new class of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is likely through the inhibition of prostaglandin synthesis via the COX pathway.

Anticancer Activity

While direct evidence for the anticancer activity of 2-phenylbutyric acid is limited, studies on its isomer, 4-phenylbutyric acid (PBA), and various other phenylbutyric acid derivatives provide a strong rationale for investigating this potential. PBA is known to act as a histone deacetylase (HDAC) inhibitor, inducing cell cycle arrest, differentiation, and apoptosis in various cancer cells.[5] A mitochondria-targeted prodrug of PBA demonstrated significantly improved anticancer activities, with IC50 values in the low micromolar range against several cancer cell lines.[6]

Table 2: Cytotoxic Activity of a Mitochondria-Targeted 4-Phenylbutyric Acid Prodrug (Compound 53) [6]

| Cell Line | IC50 (µM) |

| A375 (Melanoma) | 2.22 ± 0.01 |

| A549 (Lung Carcinoma) | 4.72 ± 0.04 |

| MCF7 (Breast Carcinoma) | 6.02 ± 0.38 |

| MDA-MB-231 (Breast Carcinoma) | 3.71 ± 0.12 |

Furthermore, novel amide derivatives of 2-phenylindole, which share structural similarities with 2-phenylbutyric acid derivatives, have shown significant inhibitory activity against canine breast cancer cells, with some compounds exhibiting IC50 values below 20 µM.[7] These studies highlight the potential of the phenylbutyric acid scaffold in the design of novel anticancer agents.

Other Potential Activities

The structural similarity of 2-phenylbutyric acid to other biologically active molecules suggests a broader range of potential applications. For instance, it is a metabolite of the cough suppressant butamirate and has been investigated as an antihyperlipidemic drug.[8] Additionally, the well-documented role of 4-phenylbutyric acid in modulating endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) opens avenues for exploring similar activities for the 2-phenyl isomer in diseases associated with protein misfolding.

Signaling Pathways

While specific signaling pathways modulated by 2-phenylbutyric acid are not yet well-elucidated, the activities of its isomer, 4-phenylbutyric acid (PBA), provide valuable insights into potential mechanisms.

Histone Deacetylase (HDAC) Inhibition

PBA is a known pan-HDAC inhibitor.[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, PBA can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This is a key mechanism behind its anticancer effects. While the HDAC inhibitory activity of 2-phenylbutyric acid has not been extensively quantified, its structural similarity to PBA suggests it may also function as an HDAC inhibitor.

Caption: Proposed HDAC inhibition by 2-phenylbutyric acid.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

Studies have shown that phenylbutyrate can induce apoptosis and lipid accumulation through a PPARγ-dependent pathway.[2] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Activation of PPARγ can lead to the regulation of genes involved in these processes. It is plausible that 2-phenylbutyric acid or its derivatives could also interact with and modulate the PPARγ signaling pathway.

Caption: Potential modulation of the PPARγ pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of 2-Phenylbutyric Acid Derivatives

A general method for the synthesis of 2-phenylbutyric acid amides involves the following steps:

-

Acid Chloride Formation: 2-Phenylbutyric acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to form the corresponding acid chloride.

-

Amide Coupling: The resulting 2-phenylbutyryl chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, to yield the final amide product.

-

Purification: The crude product is purified using techniques like column chromatography or recrystallization to obtain the pure 2-phenylbutyric acid derivative.

Caption: General workflow for synthesizing 2-phenylbutyric acid amides.

In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

-

Reagent Preparation: Prepare all reagents, including the enzyme (COX-1 or COX-2), heme, arachidonic acid (substrate), and the test compounds at various concentrations.

-

Enzyme Reaction: In a 96-well plate, incubate the enzyme with the test compound for a specified time.

-

Initiation of Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: The production of prostaglandin F2α is measured colorimetrically at a specific wavelength.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The HDAC inhibitory activity can be assessed using a fluorometric assay.

-

Reagent Preparation: Prepare the HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution (containing trypsin and a known HDAC inhibitor like Trichostatin A as a control), and the test compounds.

-

Enzyme Reaction: In a black 96-well plate, incubate the HDAC enzyme with the test compound.

-

Substrate Addition: Add the fluorogenic substrate to start the reaction.

-

Development: Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT assay.

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on derivatives of 2-phenylbutyric acid suggest that modifications to both the carboxylic acid moiety and the phenyl ring can significantly impact biological activity.

-

Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or esters can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which can in turn affect its biological activity.

-

Phenyl Ring Substitution: The introduction of various substituents on the phenyl ring can influence the compound's interaction with target proteins. For example, in the case of the anti-inflammatory derivatives, the presence of an isopropylbenzyl group was associated with potent COX inhibition.[3][4]

Further systematic SAR studies are needed to fully elucidate the structural requirements for optimal activity in different therapeutic areas.

Conclusion and Future Directions

2-Phenylbutyric acid and its derivatives represent a promising class of compounds with diverse biological activities. While research in this area is still in its early stages compared to its 4-phenyl isomer, the existing data on their anti-inflammatory, analgesic, and potential anticancer effects are encouraging.

Future research should focus on:

-

Systematic SAR studies: To optimize the potency and selectivity of 2-phenylbutyric acid derivatives for specific biological targets.

-

Elucidation of mechanisms of action: To identify the specific signaling pathways modulated by these compounds.

-

In vivo efficacy studies: To validate the therapeutic potential of promising candidates in relevant animal models of disease.

-

Stereospecific synthesis and evaluation: To investigate the differential biological activities of the R- and S-enantiomers of 2-phenylbutyric acid and its derivatives.

By addressing these key areas, the full therapeutic potential of this versatile chemical scaffold can be unlocked, leading to the development of novel and effective treatments for a range of diseases.

References

- 1. gsartor.org [gsartor.org]

- 2. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structurally diverse design and synthesis of novel 2-phenylindole amide derivatives with anti-canine breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

Mechanism of action of phenylbutyric acid as a histone deacetylase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylbutyric acid (PBA), a short-chain fatty acid, has garnered significant attention for its therapeutic potential, primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor. By altering the epigenetic landscape of the cell, PBA modulates gene expression, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. This technical guide provides an in-depth exploration of the mechanism of action of PBA as an HDAC inhibitor, offering a comprehensive resource for researchers and drug development professionals. The guide details the molecular interactions of PBA with HDAC enzymes, its impact on histone acetylation, and the subsequent downstream signaling cascades. Furthermore, it presents a compilation of quantitative data on its inhibitory activity and provides detailed protocols for key experimental assays to facilitate further research in this field.

Introduction: The Epigenetic Role of Histone Acetylation

Gene expression is meticulously regulated by a complex interplay of genetic and epigenetic factors. Histone acetylation, a key epigenetic modification, plays a pivotal role in controlling chromatin structure and gene accessibility. The acetylation of lysine residues on the N-terminal tails of histone proteins is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs transfer an acetyl group to lysine residues, neutralizing their positive charge and leading to a more relaxed chromatin structure (euchromatin), which is generally associated with transcriptional activation. Conversely, HDACs remove these acetyl groups, restoring the positive charge on histones, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]

An imbalance in the activities of HATs and HDACs is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. Phenylbutyric acid is one such molecule that functions as a pan-HDAC inhibitor, targeting multiple HDAC isoforms.[2]

Mechanism of Action of Phenylbutyric Acid

Direct Inhibition of Histone Deacetylases

Phenylbutyric acid is a reversible inhibitor of class I and II histone deacetylases.[2] Its mechanism of action involves the chelation of the zinc ion (Zn2+) located within the active site of these enzymes. This zinc ion is crucial for the catalytic activity of HDACs, specifically for activating a water molecule that hydrolyzes the acetyl group from lysine residues. By binding to this zinc ion, PBA obstructs the catalytic function of the enzyme, preventing the deacetylation of histones. While PBA is considered a pan-HDAC inhibitor, its affinity for different HDAC isoforms can vary.

Induction of Histone Hyperacetylation

The primary consequence of HDAC inhibition by PBA is the accumulation of acetylated histones, a state referred to as histone hyperacetylation. This increased acetylation of histones, particularly on H3 and H4 tails, leads to the relaxation of chromatin structure.[3][4] The more open chromatin conformation allows for greater accessibility of transcription factors and the transcriptional machinery to DNA, thereby modulating the expression of a multitude of genes. Studies have demonstrated that treatment with PBA leads to a significant increase in the levels of acetylated histones H3 and H4 in various cell types.[3][5]

Quantitative Analysis of PBA's HDAC Inhibitory Activity

The potency of PBA as an HDAC inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific HDAC isoform and the assay conditions.

| Cell Line | HDAC Class | IC50 (mM) | Reference |

| LN-229 (Glioblastoma) | Class I & II | 1.21 | [6] |

| LN-18 (Glioblastoma) | Class I & II | 1.92 | [6] |

Note: Comprehensive IC50 values for PBA against individual purified HDAC isoforms are not consistently reported in the literature, reflecting its characterization as a pan-HDAC inhibitor often studied in cellular contexts.

Downstream Signaling Pathways and Cellular Effects

The PBA-induced hyperacetylation of histones triggers a cascade of downstream events, leading to significant changes in gene expression and cellular phenotype.

Regulation of Gene Expression

By altering chromatin accessibility, PBA influences the transcription of numerous genes involved in critical cellular processes:

-

Cell Cycle Arrest: PBA has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[6][7] p21 plays a crucial role in halting the cell cycle at the G1/S and G2/M checkpoints, thereby inhibiting cell proliferation.

-

Apoptosis: PBA can promote apoptosis, or programmed cell death, in cancer cells by modulating the expression of pro- and anti-apoptotic genes.

-

Differentiation: In certain cancer cell types, PBA can induce cellular differentiation, causing malignant cells to revert to a more mature and less proliferative state.

-

Inflammation and Immunity: PBA has been shown to upregulate the expression of interleukin-8 (IL-8), a chemokine involved in inflammatory responses.[3][4]

-

Growth Factor Signaling: Studies have indicated that PBA can upregulate the expression of HER3 and HER4, members of the epidermal growth factor receptor (EGFR) family, which can, in turn, activate downstream signaling pathways like the ERK pathway.

Dual Role as a Chemical Chaperone

It is important to note that PBA also functions as a chemical chaperone, assisting in the proper folding of proteins and alleviating endoplasmic reticulum (ER) stress. This activity is independent of its HDAC inhibitory function but may contribute to its overall therapeutic effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HDAC inhibitory activity of phenylbutyric acid.

In Vitro HDAC Activity Assay

This assay measures the direct inhibitory effect of PBA on HDAC enzyme activity.

Methodology:

-

Reagent Preparation: Prepare solutions of purified HDAC enzyme, an acetylated fluorogenic or colorimetric substrate, and a series of PBA dilutions in assay buffer.

-

Incubation: In a microplate, incubate the HDAC enzyme with various concentrations of PBA (and a vehicle control) for a specified time to allow for binding.

-

Substrate Addition: Add the acetylated substrate to each well to initiate the deacetylation reaction.

-

Reaction: Incubate the plate to allow the HDAC enzyme to deacetylate the substrate.

-

Development: Add a developer solution that specifically acts on the deacetylated substrate to produce a fluorescent or colorimetric signal.

-

Measurement: Read the fluorescence or absorbance using a plate reader. The signal intensity is inversely proportional to the HDAC inhibitory activity of PBA.

-

Data Analysis: Plot the signal intensity against the PBA concentration to determine the IC50 value.

Cellular Histone Acetylation Analysis by Western Blot

This method is used to assess the effect of PBA on histone acetylation levels within cells.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of PBA for different time periods. Include a vehicle-treated control group.

-

Protein Extraction: Harvest the cells and perform nuclear protein extraction to enrich for histones.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3 or anti-beta-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation in PBA-treated cells compared to controls.[5][8]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of acetylated histones with specific genomic regions.

Methodology:

-

Cell Treatment and Crosslinking: Treat cells with PBA and then crosslink proteins to DNA using formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of a desired size range (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a particular acetylated histone mark (e.g., acetyl-H3K9).

-

Washing: Wash the antibody-chromatin complexes to remove non-specifically bound material.

-

Elution and Reverse Crosslinking: Elute the immunoprecipitated chromatin and reverse the formaldehyde crosslinks by heating.

-

DNA Purification: Purify the DNA from the eluted material.

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers for specific gene promoters to determine the enrichment of acetylated histones at those sites, or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.[9][10][11][12][13]

Conclusion

Phenylbutyric acid exerts its biological effects in large part through its function as a histone deacetylase inhibitor. By inhibiting Class I and II HDACs, PBA leads to histone hyperacetylation, chromatin relaxation, and altered expression of genes that regulate key cellular processes. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms underlying PBA's action, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of phenylbutyric acid. Further research focusing on isoform-specific inhibitory profiles and the interplay between its HDACi and chemical chaperone activities will continue to refine our understanding of this multifaceted molecule.

References

- 1. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase 9 Activates γ-Globin Gene Expression in Primary Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications | Springer Nature Experiments [experiments.springernature.com]

- 13. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (R)-(-)-2-Phenylbutybutyric Acid as a Chiral Building Block in Synthesis: An In-depth Technical Guide

Executive Summary: (R)-(-)-2-Phenylbutyric acid and its enantiomer are pivotal chiral building blocks in the pharmaceutical industry. Their significance lies in providing a key stereocenter for the synthesis of a range of active pharmaceutical ingredients (APIs). This technical guide delineates the methodologies for obtaining enantiopure 2-phenylbutyric acid, including classical chemical resolution and modern biocatalytic approaches. It further explores its application as a chiral synthon, with a focus on its role in the synthesis of anti-inflammatory drugs and precursors for angiotensin-converting enzyme (ACE) inhibitors. Detailed experimental protocols, quantitative data, and process workflows are provided to support researchers, scientists, and professionals in drug development and manufacturing.

Introduction: The Importance of Chiral Phenylalkanoic Acids

Chirality is a fundamental principle in drug design and development, as the enantiomers of a molecule often exhibit markedly different pharmacological and toxicological profiles.[1] 2-Phenylbutyric acid, a simple phenylalkanoic acid, possesses a single stereocenter at the C2 position, making its enantiomers, (R)-(-)- and (S)-(+)-2-phenylbutyric acid, valuable starting materials for asymmetric synthesis.

The primary utility of these enantiomers is as chiral intermediates for more complex molecules where the stereochemistry at the phenyl-substituted carbon is crucial for biological activity. For instance, (S)-2-phenylbutyric acid is a key intermediate in the synthesis of the antithrombotic drug Indobufen, where the (S)-enantiomer displays significantly higher activity.[2] Similarly, derivatives such as (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) are essential precursors for manufacturing widely used ACE inhibitors like enalapril and benazepril.[3] This guide focuses on the synthesis and application of the (R)-enantiomer, while also drawing relevant examples from its (S)-counterpart to illustrate the broader utility of this chiral scaffold.

Methods for Obtaining Enantiopure 2-Phenylbutyric Acid

The generation of enantiomerically pure this compound can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric synthesis of a related chiral precursor.

Chemical Resolution of Racemic 2-Phenylbutyric Acid

Classical resolution remains a robust and widely used method for separating enantiomers on an industrial scale. This process involves the diastereoselective crystallization of salts formed between the racemic acid and a chiral resolving agent, typically a chiral amine. A study by Afraz et al. investigated a series of chiral amino alcohols derived from natural amino acids as resolving agents for racemic 2-phenylbutyric acid, with several showing high efficiency.

Table 1: Efficiency of Chiral Amino Alcohols in the Resolution of Racemic 2-Phenylbutyric Acid

| Resolving Agent | Configuration of Acid | Enantiomeric Excess (e.e.) of Crystalline Salt (%) | Yield (%) | Resolution Efficiency (S-value) |

| (S)-(-)-2-Amino-1,1-diphenyl-3-methyl-1-butanol | S | 80 | 54 | 0.86 |

| (S)-(-)-2-Amino-1,1-bis(4-tolyl)-2-phenyl-1-ethanol | R | 67 | 57 | 0.76 |

| (S)-(-)-2-Amino-1,1-bis(4-anisyl)-2-phenyl-1-ethanol | S | 76 | 61 | 0.92 |

| (2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-pentanol | R | 39 | 43 | 0.33 |

| (S)-(-)-2-Amino-1,1-bis(4-tolyl)-3-methyl-1-butanol | R | 62 | 35 | 0.44 |

| Data sourced from Afraz, M. C., et al. (2004).[4] |

Biocatalytic and Enzymatic Methods

Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral compounds. While direct asymmetric synthesis of (R)-2-phenylbutyric acid is less common, the asymmetric reduction of its precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) is well-established. This method utilizes stereoselective carbonyl reductases, often coupled with a cofactor regeneration system to enhance efficiency and reduce costs.

Table 2: Biocatalytic Asymmetric Reduction of OPBE to (R)-HPBE

| Enzyme System | Substrate Conc. | Conversion Rate (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |

| Carbonyl Reductase (CpCR) coupled with Glucose Dehydrogenase (GDH) in E. coli | 30 mM | 98.3 | 99.9 | pH 7.0, 30 °C, NADP⁺, Glucose for cofactor regeneration |

| CpCR-GDH system with substrate feeding strategy | 920 mM (total) | >99 (calculated) | >99 | High-density fermentation, continuous feeding to overcome substrate inhibition |

*Data sourced from Dai, Y., et al. (2024).[3]

This compound as a Chiral Building Block

The primary value of enantiopure 2-phenylbutyric acid lies in its utility as a starting material or synthon, where its stereocenter is incorporated into a larger, more complex target molecule.

Synthesis of ACE Inhibitor Precursors

As highlighted, the (R)-hydroxy derivative, (R)-HPBE, is a direct precursor to the homophenylalanine moiety found in several ACE inhibitors.[3] The synthetic strategy involves the enzymatic reduction of the corresponding keto-ester, establishing the crucial (R)-stereocenter at the alcohol position. This alcohol can then be further functionalized (e.g., converted to an amine) to build the final drug structure, effectively making (R)-2-phenylbutyric acid derivatives the foundational chiral building block.

Synthesis of Indobufen

A clear example of the direct use of a 2-phenylbutyric acid enantiomer is in the synthesis of Indobufen, a reversible platelet aggregation inhibitor. The pharmacological activity resides almost exclusively in the (S)-enantiomer.[2] The synthesis involves using (S)-2-phenylbutyric acid as the key intermediate, demonstrating how the chirality of the starting material is preserved and is critical for the final product's efficacy. While this example uses the (S)-enantiomer, the synthetic principle directly applies to the (R)-enantiomer for constructing other chiral targets. A common synthetic route involves the condensation of a 2-(4-aminophenyl)butyric acid derivative with phthalic anhydride, followed by reduction.[5]

Experimental Protocols

Protocol for Chemical Resolution of (±)-2-Phenylbutyric Acid

This protocol is a representative example based on the findings of Afraz et al.[4]

-

Salt Formation: Dissolve one equivalent of racemic 2-phenylbutyric acid (e.g., 0.88 mmol) and one equivalent of the chosen chiral resolving agent (e.g., (S)-(-)-2-Amino-1,1-bis(4-anisyl)-2-phenyl-1-ethanol) in a minimal amount of a suitable hot solvent, such as methanol or diethyl ether.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, permit slow evaporation of the solvent until crystals begin to form.

-

Isolation: Collect the diastereomeric salt crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Acid: Dissolve the collected crystals in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

-

Extraction: Extract the liberated enantiopure 2-phenylbutyric acid with an organic solvent such as diethyl ether (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylbutyric acid.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or capillary electrophoresis.

Protocol for Biocatalytic Synthesis of (R)-HPBE

This protocol is a representative example based on the work of Dai et al.[3]

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain co-expressing the carbonyl reductase (CpCR) and glucose dehydrogenase (GDH) in a suitable fermentation medium. Harvest the cells by centrifugation to obtain wet cells.

-

Reaction Setup: In a temperature-controlled vessel (30 °C), prepare a reaction buffer (e.g., 10 mM phosphate buffer, pH 7.0).

-

Reagent Addition: To the buffer, add the wet cells (e.g., 0.1 g/mL), the substrate ethyl 2-oxo-4-phenylbutyrate (OPBE, e.g., 30 mM), glucose (e.g., 50 g/L) for cofactor regeneration, and the cofactor NADP⁺ (e.g., 0.1 mM).

-

Reaction Execution: Stir the mixture at 30 °C for the required reaction time (e.g., 24 hours), monitoring the conversion of OPBE to (R)-HPBE by HPLC.

-

Work-up and Isolation: After the reaction is complete, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-HPBE product. Further purification can be achieved by column chromatography if necessary.

-

Analysis: Determine the conversion rate and the enantiomeric excess of the (R)-HPBE product by chiral HPLC.

Conclusion

This compound stands as a valuable and versatile chiral building block in modern organic synthesis, particularly for the pharmaceutical industry. Its utility is demonstrated through its derivatives, which serve as key precursors for blockbuster drugs like ACE inhibitors, and through the direct incorporation of its chiral scaffold into APIs such as Indobufen. With robust methods for its enantioselective preparation, including high-efficiency chemical resolution and advanced biocatalytic processes, this compound provides a reliable and essential source of chirality for the development of life-saving medicines. The information presented in this guide offers a solid foundation for scientists and researchers to leverage this important synthon in their synthetic endeavors. It is important to note that the role of this compound in biological signaling pathways is not documented, as its primary function is that of a synthetic intermediate rather than a bioactive molecule itself.

Appendices: Diagrams and Workflows

A.1: Visualizations of Synthetic Pathways and Relationships

References

- 1. mdpi.com [mdpi.com]

- 2. CN108546720B - Method for preparing (S) -2-phenylbutyric acid through stereoselective enzymatic hydrolysis - Google Patents [patents.google.com]

- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Discovery and History of 2-Phenylbutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbutyric acid, a substituted short-chain fatty acid, has garnered significant interest in the scientific community for its therapeutic potential and applications as a versatile chemical intermediate. This technical guide provides a comprehensive overview of the discovery, history, and scientific development of 2-phenylbutyric acid. It details the evolution of its synthesis, explores its physicochemical and biological properties, and elucidates its known mechanisms of action, including its role as a histone deacetylase (HDAC) inhibitor and a modulator of cellular stress pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Phenylbutyric acid, also known as 2-phenylbutanoic acid or α-ethylphenylacetic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂. Structurally, it is a derivative of butyric acid with a phenyl group attached to the alpha-carbon. The presence of a chiral center at this position means that 2-phenylbutyric acid can exist as two enantiomers, (R)- and (S)-2-phenylbutyric acid, a feature that is critical to its biological activity and pharmaceutical applications.

While the related compound, 4-phenylbutyric acid, is more widely known as an FDA-approved drug for urea cycle disorders and as a chemical chaperone, 2-phenylbutyric acid has carved its own niche as a key intermediate in the synthesis of various pharmaceuticals.[1] Its derivatives have been explored for their potential as anti-inflammatory, analgesic, and antihyperlipidemic agents.[2][3] This guide delves into the historical context of its discovery, the progression of its synthetic methodologies, and the current understanding of its biological functions and therapeutic prospects.

History of Discovery and Synthesis

Pinpointing the exact first synthesis of 2-phenylbutyric acid in the historical literature is challenging. However, the foundational organic chemistry required for its synthesis was well-established by the late 19th and early 20th centuries. The synthesis of related α-phenylalkanoic acids was an active area of research during this period, with notable advancements in condensation and alkylation reactions. Early methods for the synthesis of such compounds likely involved the alkylation of phenylacetonitrile or the reaction of organometallic reagents with appropriate precursors.